molecular formula C9H13Cl2N3 B6190211 (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 2639379-28-3

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6190211
CAS No.: 2639379-28-3
M. Wt: 234.1
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Description

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Introduction of the ethan-1-amine group: This step involves the alkylation of the imidazo[1,2-a]pyridine core with an ethylamine derivative under basic conditions.

    Formation of the dihydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization reactions: Utilizing continuous flow reactors to ensure efficient and consistent production of the imidazo[1,2-a]pyridine core.

    Automated alkylation processes: Employing automated systems to control the alkylation step, ensuring high yield and purity.

    Crystallization and purification: Using crystallization techniques to obtain the dihydrochloride salt in high purity, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazo[1,2-a]pyridine derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of N-substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

CAS No.

2639379-28-3

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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